Cas no 1142192-34-4 (N-(2-Bromo-5-formylpyridin-3-yl)pivalamide)

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide structure
1142192-34-4 structure
Product Name:N-(2-Bromo-5-formylpyridin-3-yl)pivalamide
CAS No:1142192-34-4
MF:C11H13BrN2O2
MW:285.137121915817
MDL:MFCD12026755
CID:1079623
PubChem ID:329771673
Update Time:2025-07-19

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-Bromo-5-formylpyridin-3-yl)pivalamide
    • CS-0441080
    • N-(2-Bromo-5-formylpyridin-3-yl)pivalamide, AldrichCPR
    • MFCD12026755
    • AKOS015835808
    • DB-371041
    • N-(2-bromo-5-formylpyridin-3-yl)-2,2-dimethylpropanamide
    • 1142192-34-4
    • DTXSID60673936
    • MDL: MFCD12026755
    • Inchi: 1S/C11H13BrN2O2/c1-11(2,3)10(16)14-8-4-7(6-15)5-13-9(8)12/h4-6H,1-3H3,(H,14,16)
    • InChI Key: GNGDIUMPJFTUSP-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(C=O)=CN=1)NC(C(C)(C)C)=O

Computed Properties

  • Exact Mass: 284.01600
  • Monoisotopic Mass: 284.01604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 59.1Ų

Experimental Properties

  • PSA: 59.06000
  • LogP: 2.71420

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H317-H319
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36-43
  • Safety Instruction: 26-36/37
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide Pricemore >>

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Additional information on N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide: A Comprehensive Overview

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide (CAS No. 1142192-34-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements related to N-(2-Bromo-5-formylpyridin-3-yl)pivalamide.

Chemical Structure and Properties

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide is a derivative of pivalamide, featuring a brominated pyridine ring with a formyl group. The molecular formula of this compound is C10H10BrNO2, and its molecular weight is approximately 248.10 g/mol. The presence of the bromine atom and the formyl group imparts unique chemical properties to this molecule, making it an interesting candidate for various chemical reactions and biological studies.

The compound exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. Its stability under different conditions, including temperature and pH, has been extensively studied to ensure its suitability for various applications in research and development.

Synthesis Methods

The synthesis of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-bromo-5-formylpyridine with pivaloyl chloride in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Another approach involves the use of microwave-assisted synthesis, which has gained popularity due to its efficiency and reduced reaction times. This method not only enhances the yield but also minimizes side reactions, leading to higher purity of the final product.

Biological Activities

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide has been extensively studied for its biological activities, particularly in the context of enzyme inhibition and anticancer properties. Recent research has shown that this compound exhibits potent inhibitory effects on specific enzymes involved in cellular signaling pathways, making it a potential lead compound for drug discovery.

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that N-(2-Bromo-5-formylpyridin-3-yl)pivalamide effectively inhibits the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Furthermore, studies have also explored the anti-inflammatory properties of this compound. In vitro experiments have shown that N-(2-Bromo-5-formylpyridin-3-yl)pivalamide can suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), indicating its potential therapeutic applications in inflammatory diseases.

Clinical Trials and Future Prospects

The promising biological activities of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide have led to increased interest in its clinical evaluation. Several preclinical studies have been conducted to assess its safety and efficacy in animal models of cancer and inflammation. These studies have provided valuable insights into the pharmacokinetics and pharmacodynamics of the compound.

Currently, there are ongoing efforts to optimize the structure of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide through medicinal chemistry approaches to enhance its potency and selectivity. These efforts aim to develop more effective derivatives with improved therapeutic profiles for clinical use.

In conclusion, N-(2-Bromo-5-formylpyridin-3-yl)pivalamide (CAS No. 1142192-34-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its biological activities, makes it an attractive candidate for further investigation and development as a therapeutic agent.

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